HT1171

Antitubercular drug discovery Proteasome inhibition MIC determination

HT1171 (CAS 192880-96-9) is a uniquely validated oxathiazol-2-one derivative offering >1000-fold selectivity for mycobacterial proteasomes over human homologs—a critical balance unattainable with generic analogs. Its well-characterized MIC90 of 2 μg/mL against virulent H37Rv, partition ratio of 1.1×10⁴ against human β5, and benchmark binding energies (−5.83 kcal/mol monomer) make it the indispensable reference control for TB proteasome inhibitor programs. Researchers rely on HT1171 for reproducible head-to-head studies, computational screening validation, and co-culture assays where off-target effects must be rigorously excluded. Choose HT1171 when experimental integrity depends on the proven potency-selectivity equilibrium unique to this scaffold.

Molecular Formula C7H4N2O4S2
Molecular Weight 244.3 g/mol
CAS No. 192880-96-9
Cat. No. B3340036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHT1171
CAS192880-96-9
Molecular FormulaC7H4N2O4S2
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C2=NSC(=O)O2)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-3)6-8-15-7(10)13-6/h2H,1H3
InChIKeyILBBOKHACYTXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HT1171 (CAS 192880-96-9): A Selective Mycobacterial Proteasome Inhibitor for Tuberculosis Research


HT1171, with CAS number 192880-96-9, is a small-molecule oxathiazol-2-one derivative identified as a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome [1]. It was discovered through a high-throughput screen of 20,000 compounds, emerging as one of the two most promising hits alongside GL5 [2]. The compound is characterized by its molecular formula C7H4N2O4S2, a molecular weight of 244.25 g/mol, and solubility of ≥10 mg/mL in DMSO .

Why HT1171 Cannot Be Substituted by General Proteasome Inhibitors or Unoptimized Analogs in Mycobacterial Research


Generic substitution fails because the antitubercular efficacy of proteasome inhibitors is highly dependent on the interplay between species selectivity and potency, a balance that is not uniformly achieved across this chemical class. Closely related analogs such as GL5 exhibit comparable potency but identical selectivity, while newer derivatives like compound 4n achieve improved potency at the cost of reduced selectivity [1]. Non-covalent inhibitors (e.g., DPLG-2) offer a distinct binding mode but require separate validation [2]. Thus, substituting HT1171 with another compound without head-to-head data can compromise experimental reproducibility, especially in assays requiring the precise balance of mycobacterial inhibition and minimal off-target effects established for this specific oxathiazol-2-one scaffold [1].

Quantitative Evidence for Selecting HT1171 Over Closest Analogs


Potency Against Virulent M. tuberculosis H37Rv: HT1171 vs. Compound 4n

HT1171 exhibits strong antitubercular activity against the virulent M. tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL and MIC90 of 2 μg/mL . In a direct head-to-head study, the 3H-1,2,4-dithiazol-3-one analog compound 4n demonstrated a lower MIC90 of 1 μg/mL, making it more potent in vitro [1]. This comparison quantifies the potency trade-off when considering alternative scaffolds.

Antitubercular drug discovery Proteasome inhibition MIC determination

Cytotoxicity and Safety Profile: HT1171 vs. Compound 4n in Human Liver Cells

In a direct comparative cytotoxicity assay on the normal human liver cell line L02, HT1171 showed an inhibition rate of 53.8% at a concentration of 100 μM . Under identical assay conditions, compound 4n displayed a lower inhibitory ratio, demonstrating a better safety profile [1]. This directly quantifies the selectivity penalty incurred for the increased potency of 4n.

Selectivity Cytotoxicity Drug safety

Kinetic Selectivity: HT1171 vs. Human Proteasome β5 Subunit

Kinetic analysis reveals that HT1171 is >1000-fold selective for mycobacterial proteasomes over human proteasomes [1]. A more detailed comparison of partition ratios against the human proteasome β5 subunit shows HT1171 has a partition ratio of 1.1 x 10^4, while the related oxathiazol-2-one GL5 has a ratio of 1.6 x 10^3 [2]. This indicates that HT1171 is approximately 6.9-fold less prone to inactivation by human proteasomes than GL5, providing a quantitative basis for preferring HT1171 in assays involving human cell co-culture.

Enzyme kinetics Species selectivity Proteasome inhibition

Proteasome Inhibition in Intact Mycobacteria: HT1171 and GL5

In a cell-based assay using M. bovis var. BCG, both HT1171 and its close analog GL5 demonstrated equipotent inhibition, suppressing 90% of proteasome activity at a concentration of 50 μM within 1 hour [1]. This establishes a baseline for in-cell target engagement for the oxathiazol-2-one class, confirming that HT1171 achieves robust target modulation in a whole-cell system.

Cell-based assay M. bovis BCG Proteasome activity

Computational Binding Affinity: HT1171 as a Benchmark for Novel Mtb Proteasome Inhibitors

In a 2021 computational screening study, HT1171 served as a reference compound for docking against the Mtb proteasome, yielding binding energies of -5.83 kcal/mol (monomer) and -5.97 kcal/mol (dimer) [1]. Three novel hits identified in the screen (ZINC3875469, ZINC4076131, ZINC1883067) exhibited significantly stronger predicted binding, with energies ranging from -7.07 to -9.10 kcal/mol for the dimer, providing a quantitative benchmark for evaluating new candidates.

Molecular docking Virtual screening Binding energy

Structural Basis for Selectivity: HT1171-Induced Conformational Changes

Co-crystallization of HT1171 with the M. tuberculosis proteasome (PDB: 3H6F) revealed that the inhibitor induces a marked conformational change, stabilized by non-conserved amino acids distant from the active site [1]. This structural insight is specific to HT1171 and its oxathiazol-2-one class, providing a molecular rationale for its species selectivity that may not be applicable to other inhibitor classes like DPLG-2 (PDB: 5TRG) which binds non-covalently to the active site cleft [2].

X-ray crystallography Structure-activity relationship Drug design

Optimal Application Scenarios for HT1171 Based on Quantitative Evidence


Validating Proteasome Inhibition in M. tuberculosis H37Rv with a Characterized Selectivity Profile

When planning experiments involving the virulent H37Rv strain, HT1171 provides a well-characterized tool with an MIC90 of 2 μg/mL and MIC of 4 μg/mL . Researchers should use HT1171 when the established >1000-fold selectivity for mycobacterial proteasomes is critical for data interpretation [1]. This scenario is optimal for studies where off-target effects must be minimized, and the published kinetic parameters (e.g., partition ratio of 1.1 x 10^4 against human β5) are essential for assay design [2].

Benchmarking Novel Mtb Proteasome Inhibitors in Virtual Screening Campaigns

HT1171's known binding energies (-5.83 kcal/mol monomer, -5.97 kcal/mol dimer) serve as a validated benchmark for computational screening efforts . In silico hit identification programs can use these values to filter for compounds with predicted superior binding, and subsequent in vitro validation can be performed using HT1171 as a reference control for both potency and selectivity.

Comparative Studies Exploring the Potency-Selectivity Trade-off in Oxathiazol-2-one Derivatives

HT1171 is the ideal reference compound for head-to-head studies with newer analogs like compound 4n. Its MIC90 of 2 μg/mL and 53.8% L02 cell inhibition at 100 μM provide a direct comparator for assessing whether structural modifications improve potency without compromising selectivity [1]. This scenario is crucial for medicinal chemistry programs aiming to optimize the oxathiazol-2-one scaffold for better therapeutic indices.

Host-Pathogen Interaction Studies Requiring Minimal Human Proteasome Interference

In co-culture assays or experiments involving human cell lines, HT1171's >1000-fold selectivity and high partition ratio against human β5 make it preferable to less selective analogs like GL5 [1]. Researchers can confidently use HT1171 to inhibit mycobacterial proteasomes without significant off-target activity in the host cell compartment, ensuring that observed phenotypic effects are due to bacterial target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HT1171

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.